molecular formula C19H19N3O4 B11700675 3-(5-amino-1H-benzimidazol-2-yl)propyl methyl benzene-1,4-dicarboxylate

3-(5-amino-1H-benzimidazol-2-yl)propyl methyl benzene-1,4-dicarboxylate

Cat. No.: B11700675
M. Wt: 353.4 g/mol
InChI Key: MEGTUTHNPLCZTC-UHFFFAOYSA-N
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Description

1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core. Subsequent functionalization of the benzimidazole ring with appropriate reagents leads to the desired compound .

Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may act as an inhibitor of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Methylbenzimidazole: A derivative with enhanced antimicrobial properties.

    Aminobenzimidazole: Known for its potential as an anticancer agent.

Uniqueness: 1-[3-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PROPYL] 4-METHYL BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-O-[3-(6-amino-1H-benzimidazol-2-yl)propyl] 1-O-methyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H19N3O4/c1-25-18(23)12-4-6-13(7-5-12)19(24)26-10-2-3-17-21-15-9-8-14(20)11-16(15)22-17/h4-9,11H,2-3,10,20H2,1H3,(H,21,22)

InChI Key

MEGTUTHNPLCZTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCCC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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